1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol
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Overview
Description
1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol is a complex organic compound with the molecular formula C20H31NO4 . It is known for its unique structure, which includes a pyrrolidin-3-ol moiety attached to a cyclohexyl ring, further connected to a 3,4-dimethoxyphenyl group via an ethoxy linkage.
Preparation Methods
The synthesis of 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenyl ethanol and cyclohexanone.
Reaction Steps:
Reaction Conditions: The reactions typically require catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction steps.
Chemical Reactions Analysis
1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-3-ol moiety, where nucleophiles like halides or amines replace the hydroxyl group.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives
Scientific Research Applications
1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets voltage-gated sodium channels, modulating their activity and affecting ion flow across cell membranes.
Comparison with Similar Compounds
1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol can be compared with similar compounds to highlight its uniqueness:
Vernakalant: A similar compound used as an antiarrhythmic agent, vernakalant also targets sodium channels but has a different structural configuration.
Lasofoxifene: Another related compound, lasofoxifene, is used in the treatment of osteoporosis and has a distinct mechanism of action involving estrogen receptors.
Other Pyrrolidin-3-ol Derivatives: Various derivatives of pyrrolidin-3-ol exist, each with unique substituents that confer different biological activities and chemical properties
Properties
IUPAC Name |
1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQKCBVWWUUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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